molecular formula C32H41N3O4 B10759242 4-Amino-n-{4-[2-(2,6-dimethyl-phenoxy)-acetylamino]-3-hydroxy-1-isobutyl-5-phenyl-pentyl}-benzamide

4-Amino-n-{4-[2-(2,6-dimethyl-phenoxy)-acetylamino]-3-hydroxy-1-isobutyl-5-phenyl-pentyl}-benzamide

Cat. No.: B10759242
M. Wt: 531.7 g/mol
InChI Key: WQUBEIMCFHCJCO-AWCRTANDSA-N
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Description

4-Amino-N-{4-[2-(2,6-Dimethyl-Phenoxy)-Acetylamino]-3-Hydroxy-1-Isobutyl-5-Phenyl-Pentyl}-Benzamide is a complex organic compound belonging to the class of amphetamines and derivatives It is characterized by its intricate molecular structure, which includes multiple functional groups such as amines, phenoxy, and benzamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-{4-[2-(2,6-Dimethyl-Phenoxy)-Acetylamino]-3-Hydroxy-1-Isobutyl-5-Phenyl-Pentyl}-Benzamide involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the Phenoxy Intermediate: This involves the reaction of 2,6-dimethylphenol with an appropriate acylating agent to form the phenoxyacetyl intermediate.

    Coupling with Amino Acids: The phenoxyacetyl intermediate is then coupled with amino acids or their derivatives under suitable conditions to form the desired amide linkage.

    Hydroxylation and Amination: Subsequent steps involve hydroxylation and amination reactions to introduce the hydroxy and amino groups at specific positions on the molecule.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-{4-[2-(2,6-Dimethyl-Phenoxy)-Acetylamino]-3-Hydroxy-1-Isobutyl-5-Phenyl-Pentyl}-Benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amine or phenoxy groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amine derivatives.

Scientific Research Applications

4-Amino-N-{4-[2-(2,6-Dimethyl-Phenoxy)-Acetylamino]-3-Hydroxy-1-Isobutyl-5-Phenyl-Pentyl}-Benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-N-{4-[2-(2,6-Dimethyl-Phenoxy)-Acetylamino]-3-Hydroxy-1-Isobutyl-5-Phenyl-Pentyl}-Benzamide involves its interaction with specific molecular targets. It is known to interact with enzymes such as plasmepsin-2, which is involved in the degradation of hemoglobin in Plasmodium falciparum . The compound may inhibit the activity of this enzyme, leading to potential antimalarial effects.

Comparison with Similar Compounds

Similar Compounds

    Amphetamines and Derivatives: These compounds share structural similarities with 4-Amino-N-{4-[2-(2,6-Dimethyl-Phenoxy)-Acetylamino]-3-Hydroxy-1-Isobutyl-5-Phenyl-Pentyl}-Benzamide, including the presence of phenethylamine moieties.

    Phenoxy Compounds: Compounds containing the phenoxy group, which is a key feature of the target compound.

    Benzamides: Compounds with the benzamide functional group, which is also present in the target compound.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C32H41N3O4

Molecular Weight

531.7 g/mol

IUPAC Name

3-amino-N-[(4S,6S,7S)-7-[[2-(2,6-dimethylphenoxy)acetyl]amino]-6-hydroxy-2-methyl-8-phenyloctan-4-yl]benzamide

InChI

InChI=1S/C32H41N3O4/c1-21(2)16-27(34-32(38)25-14-9-15-26(33)18-25)19-29(36)28(17-24-12-6-5-7-13-24)35-30(37)20-39-31-22(3)10-8-11-23(31)4/h5-15,18,21,27-29,36H,16-17,19-20,33H2,1-4H3,(H,34,38)(H,35,37)/t27-,28-,29-/m0/s1

InChI Key

WQUBEIMCFHCJCO-AWCRTANDSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@H](CC(C)C)NC(=O)C3=CC(=CC=C3)N)O

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC(C)C)NC(=O)C3=CC(=CC=C3)N)O

Origin of Product

United States

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